molecular formula C12H16N4O3 B2956953 N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide CAS No. 2034473-86-2

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2956953
CAS No.: 2034473-86-2
M. Wt: 264.285
InChI Key: TYZZUMMHNHRKMC-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyrimidin-2-yloxy group and an acetamide moiety.

Properties

IUPAC Name

N-[2-oxo-2-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-9(17)15-7-11(18)16-6-3-10(8-16)19-12-13-4-2-5-14-12/h2,4-5,10H,3,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZZUMMHNHRKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring , a pyrrolidine ring , and an acetamide group . Its molecular formula is C12H16N4O3C_{12}H_{16}N_{4}O_{3}, indicating the presence of nitrogen, oxygen, and carbon atoms that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly cholinesterases, which are crucial in neurotransmission. Inhibition of these enzymes can enhance acetylcholine levels, potentially benefiting cognitive functions.
  • Receptor Binding : The pyrimidine moiety might interact with nucleotide-binding sites, while the pyrrolidine ring enhances binding affinity through hydrophobic interactions. This interaction can modulate receptor activity, affecting various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticholinesterase Activity : Studies have demonstrated that compounds with similar structures possess significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in treating Alzheimer's disease .
  • Antiviral Potential : Preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties against certain viral strains by inhibiting viral replication mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AChE InhibitionSignificant inhibition observed in structure-related studies
BChE InhibitionModerate to strong inhibition compared to standard drugs
Antiviral ActivityPotential activity against viral replication

Case Study: AChE Inhibition

A study by Shaikh et al. (2020) evaluated various heterocyclic compounds for their AChE inhibitory potential. Among these, compounds similar to this compound showed IC50 values significantly lower than established drugs like rivastigmine, indicating promising lead compounds for further development as anti-Alzheimer agents .

Case Study: Antiviral Evaluation

Research on pyrimidine derivatives has highlighted their antiviral activities, particularly against retroviruses. Compounds with structural similarities to this compound were found to enhance binding affinities to viral proteins, leading to reduced viral load in infected cell lines .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity Toxicity (GHS)
N-(2-oxo-2-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide Pyrimidinyloxy-pyrrolidine, acetamide Not provided Assumed kinase/receptor targeting Data needed
Piracetam Pyrrolidinone, acetamide 142.16 Nootropic H302, H317
SzR-109 Quinoline, morpholinomethyl, acetamide 384.47 U937 cell stimulation Not reported
Phthalide Derivative Benzofuran, acetamide Not provided Synthetic intermediate Not reported
Example 122 (EP 2 903 618 B1) Pyrimidine, phenoxy, isopropyl 501 Kinase inhibition Not reported

Key Findings and Insights

Structural Complexity : The pyrimidin-2-yloxy group in the target compound likely enhances binding specificity compared to simpler analogs like Piracetam.

Bioactivity : Compounds with pyrimidine/pyridine moieties (e.g., Example 122) often target enzymes or nucleic acids, suggesting similar mechanisms for the target compound.

Safety Profile : Piracetam’s documented toxicity (H302/H317) underscores the need for evaluating the target compound’s safety, given its structural similarities .

Synthetic Routes: Ethanol/piperidine-mediated reactions (as in and ) may be applicable for synthesizing the target compound’s analogs .

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